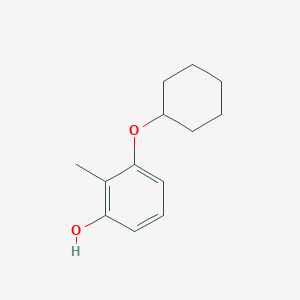
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of acetylamino groups at the 2 and 6 positions of the pyridine ring, and a sulfonyl chloride group at the 4 position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride typically involves the acetylation of 2,6-diaminopyridine followed by sulfonylation. The reaction conditions often include the use of acetic anhydride for acetylation and sulfonyl chloride for sulfonylation. The process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with stringent quality control measures in place to ensure the consistency and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the acetylamino groups may be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, especially in the presence of water or moisture, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various substituted pyridine compounds. These products have significant applications in pharmaceuticals, agrochemicals, and material science.
Scientific Research Applications
2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of the key applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various catalytic processes.
Biology: The compound is used in the development of biochemical assays and as a reagent in protein modification studies.
Medicine: It is employed in the synthesis of pharmaceutical compounds, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For instance, in pharmaceutical applications, the compound may interact with biological targets such as enzymes or receptors, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of 2,6-Bis(acetylamino)pyridine-4-sulfonyl chloride.
4-Pyridinesulfonyl Chloride: A related compound with similar reactivity but different substitution pattern.
2,6-Bis(acetylamino)pyridine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both acetylamino and sulfonyl chloride groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H10ClN3O4S |
|---|---|
Molecular Weight |
291.71 g/mol |
IUPAC Name |
2,6-diacetamidopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClN3O4S/c1-5(14)11-8-3-7(18(10,16)17)4-9(13-8)12-6(2)15/h3-4H,1-2H3,(H2,11,12,13,14,15) |
InChI Key |
BILPJDKVLIIWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)NC(=O)C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)


![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)








